molecular formula C26H50N12O6 B15169577 L-Alanyl-L-lysyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithine CAS No. 647375-88-0

L-Alanyl-L-lysyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithine

Cat. No.: B15169577
CAS No.: 647375-88-0
M. Wt: 626.8 g/mol
InChI Key: UNSKMOIDPHPCCB-VMXHOPILSA-N
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Description

L-Alanyl-L-lysyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithine is a synthetic peptide featuring a unique sequence of amino acids modified with diaminomethylidene (guanidino) groups at the N~5~ positions of two ornithine residues. Ornithine, a non-proteinogenic amino acid, is structurally similar to lysine but lacks a side-chain amine.

Properties

CAS No.

647375-88-0

Molecular Formula

C26H50N12O6

Molecular Weight

626.8 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-2-aminopropanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid

InChI

InChI=1S/C26H50N12O6/c1-15(28)20(39)36-17(7-2-3-11-27)23(42)38-14-6-10-19(38)22(41)35-16(8-4-12-33-25(29)30)21(40)37-18(24(43)44)9-5-13-34-26(31)32/h15-19H,2-14,27-28H2,1H3,(H,35,41)(H,36,39)(H,37,40)(H,43,44)(H4,29,30,33)(H4,31,32,34)/t15-,16-,17-,18-,19-/m0/s1

InChI Key

UNSKMOIDPHPCCB-VMXHOPILSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N

Canonical SMILES

CC(C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)O)N

Origin of Product

United States

Comparison with Similar Compounds

Structural Features:

  • Sequence: Alanyl-Lysyl-Prolyl-[N~5~-(diaminomethylidene)-Ornithyl]-[N~5~-(diaminomethylidene)-Ornithine].
  • Functional Groups: Two guanidino groups on ornithine residues, lysine’s ε-amino group, and proline’s cyclic secondary amine.
  • Hypothesized Synthesis: Based on methods for similar compounds (e.g., N^5^-hydroxy-L-ornithine), synthesis likely involves solid-phase peptide synthesis with protective groups for guanidino modifications .

Comparison with Structurally Similar Compounds

Structural and Functional Comparisons

The following table summarizes key differences between the target compound and similar peptides identified in the literature:

Compound Name Molecular Formula Average Mass (Da) Key Structural Features Biological Notes
Target Compound: L-Alanyl-L-lysyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-[...]-ornithine Not explicitly given* Alanyl, lysyl, prolyl, two N~5~-diaminomethylidene ornithine residues Hypothesized interaction with guanidino-binding enzymes or receptors
N~5~-(Diaminomethylene)ornithylprolylprolylglycylphenylalanylserylprolylphenylalanyl[...]ornithine C50H73N15O11 1060.228 Prolyl-prolyl-glycyl-phenylalanyl-seryl-prolyl-phenylalanyl, two modified ornithines Structurally related to bradykinin; potential vasoactive properties
L-Prolyl-L-lysyl-L-lysyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-L-valyl-L-lysine C46H90N16O9 ~1011.30 High lysyl content (four residues), valyl residue Possible use in cationic peptide delivery systems
L-Leucyl-L-seryl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-L-lysine C32H61N11O8 ~727.90 Leucyl, seryl, shorter chain with fewer charged residues Unknown activity; structural simplicity may enhance metabolic stability

Key Observations

Functional Group Variations: The target compound and ’s peptide share N~5~-diaminomethylidene ornithine residues, which mimic arginine’s guanidino group. This modification is absent in and ’s compounds, which instead prioritize lysine’s ε-amino group for cationic interactions .

Amino Acid Sequence Impact: Proline Content: ’s compound contains three proline residues, which may restrict conformational flexibility compared to the target compound’s single proline . Hydrophobic vs.

Biological Relevance: ’s peptide is annotated as a bradykinin analog, suggesting vasodilatory or inflammatory roles. The target compound’s lysine and alanine residues may instead favor nuclear localization or heparin-binding activities .

Research Findings and Implications

  • Synthetic Challenges: The diaminomethylidene modification requires precise protection-deprotection strategies, as demonstrated in the synthesis of N^5^-hydroxy-L-ornithine .
  • Stability and Solubility: Compounds with higher lysine content (e.g., ) exhibit enhanced water solubility but may suffer from protease susceptibility. The target compound’s proline and guanidino groups could mitigate this .

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